DORA 42

説明

特性

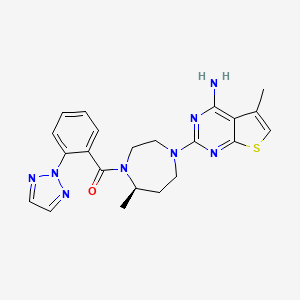

分子式 |

C22H24N8OS |

|---|---|

分子量 |

448.5 g/mol |

IUPAC名 |

[(7R)-4-(4-amino-5-methylthieno[2,3-d]pyrimidin-2-yl)-7-methyl-1,4-diazepan-1-yl]-[2-(triazol-2-yl)phenyl]methanone |

InChI |

InChI=1S/C22H24N8OS/c1-14-13-32-20-18(14)19(23)26-22(27-20)28-10-7-15(2)29(12-11-28)21(31)16-5-3-4-6-17(16)30-24-8-9-25-30/h3-6,8-9,13,15H,7,10-12H2,1-2H3,(H2,23,26,27)/t15-/m1/s1 |

InChIキー |

LSRYXWRLTUFERQ-OAHLLOKOSA-N |

異性体SMILES |

C[C@@H]1CCN(CCN1C(=O)C2=CC=CC=C2N3N=CC=N3)C4=NC(=C5C(=CSC5=N4)C)N |

正規SMILES |

CC1CCN(CCN1C(=O)C2=CC=CC=C2N3N=CC=N3)C4=NC(=C5C(=CSC5=N4)C)N |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

DORA 42; DORA-42; DORA42; |

製品の起源 |

United States |

Foundational & Exploratory

DORA 42: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

DORA 42 is a novel, potent, and selective dual orexin (B13118510) receptor antagonist (DORA) that has shown promise in preclinical studies for the treatment of insomnia. Its discovery stemmed from a rigorous drug development process involving high-throughput screening and subsequent lead optimization through a scaffold hopping strategy. This technical guide provides a comprehensive overview of the discovery and a plausible synthetic pathway for this compound, based on available scientific literature. It is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Discovery of this compound

The identification of this compound was the result of a systematic and multi-step drug discovery campaign. The process began with a high-throughput screening (HTS) of a diverse chemical library to identify initial hits targeting the orexin receptors.

High-Throughput Screening and Initial Hit Identification

An extensive HTS campaign led to the discovery of a tricyclic pyrazolidine (B1218672) scaffold with modest activity as a dual orexin receptor antagonist. While this initial hit provided a starting point, its complex structure and suboptimal pharmacological properties necessitated further optimization.

Scaffold Hopping and Lead Optimization

Following the initial hit identification, structure-activity relationship (SAR) studies on the tricyclic pyrazolidine series proved to be challenging and did not yield compounds with the desired profile. To overcome these limitations, a scaffold hopping strategy was employed. This approach aimed to simplify the molecular architecture while retaining the key pharmacophoric elements required for orexin receptor antagonism. This led to the design and synthesis of a novel series of 2-acyl-1-biarylmethylpyrazolidines.

Emergence of this compound

Intensive SAR studies within the 2-acyl-1-biarylmethylpyrazolidine series culminated in the identification of this compound as the lead candidate. This compound exhibited a significantly improved pharmacological profile, including high potency for both orexin 1 and orexin 2 receptors, and favorable pharmacokinetic properties, making it a promising candidate for further development as a sleep aid.

The discovery workflow is illustrated in the diagram below.

Synthesis Pathway of this compound

While the precise, step-by-step experimental protocol for the synthesis of this compound is not publicly available in its entirety, a plausible synthetic route can be postulated based on the structure of 2-acyl-1-biarylmethylpyrazolidines and general principles of organic synthesis. The proposed pathway involves the formation of the core pyrazolidine ring, followed by functionalization at the N1 and N2 positions.

A generalized synthetic scheme is presented below.

Physicochemical and Pharmacological Data

The following table summarizes the key in vitro and in vivo parameters of this compound based on available information.

| Parameter | Value | Reference |

| Chemical Formula | C₂₅H₂₄N₄O₂ | [1] |

| Molecular Weight | 428.49 g/mol | [1] |

| Target(s) | Orexin 1 Receptor (OX1R), Orexin 2 Receptor (OX2R) | [1][2] |

| Mechanism of Action | Dual Antagonist | [1][2] |

| CAS Number | 1030377-48-0 | [2] |

Note: Specific quantitative data on receptor binding affinities (Ki or IC50 values) and in vivo efficacy are not detailed in the publicly accessible abstracts. Access to the full publication is required for this information.

Experimental Protocols

Detailed experimental protocols for the synthesis and pharmacological characterization of this compound are contained within the primary scientific literature, which is not fully accessible at the time of this writing. However, a general outline of the likely methodologies is provided below.

General Synthetic Chemistry Procedures

The synthesis of this compound and its analogs would likely follow standard organic chemistry techniques. This would include:

-

Reaction Setup: Reactions would be carried out in appropriate glassware under an inert atmosphere (e.g., nitrogen or argon) if sensitive reagents are used.

-

Reagent Addition: Reagents would be added in a controlled manner, often at specific temperatures (e.g., 0 °C or room temperature).

-

Reaction Monitoring: Progress of the reactions would be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, reactions would be worked up to isolate the crude product. This typically involves extraction and washing. Purification of the final compounds and intermediates would be achieved using column chromatography on silica (B1680970) gel or preparative high-performance liquid chromatography (HPLC).

-

Structural Characterization: The identity and purity of the synthesized compounds would be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and HPLC.

In Vitro Pharmacological Assays

The evaluation of this compound's activity at the orexin receptors would likely involve the following assays:

-

Receptor Binding Assays: To determine the binding affinity of this compound to OX1R and OX2R, radioligand binding assays would be performed using cell membranes prepared from cells stably expressing the respective human orexin receptors.

-

Functional Assays: To assess the antagonist activity, functional assays measuring the inhibition of orexin-A or orexin-B induced signaling would be conducted. A common method is a calcium mobilization assay (e.g., using a FLIPR instrument) in cells co-expressing the orexin receptor and a G-protein that couples to the calcium signaling pathway.

Conclusion

This compound is a promising dual orexin receptor antagonist discovered through a well-defined drug discovery process that included high-throughput screening and a successful scaffold hopping strategy. While detailed experimental procedures and comprehensive quantitative data are proprietary and part of the full scientific publication, this guide provides a thorough overview of the discovery process and a plausible synthetic pathway for this novel compound. Further research and clinical development will be necessary to fully elucidate the therapeutic potential of this compound for the treatment of insomnia and other sleep-related disorders.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

The orexin (B13118510) system, comprising orexin-A and orexin-B peptides and their cognate G protein-coupled receptors, orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R), is a critical regulator of wakefulness. Dual orexin receptor antagonists (DORAs) represent a novel class of hypnotics that promote sleep by blocking the wake-promoting signals of orexins. This technical guide provides a detailed overview of DORA-42, a representative dual orexin receptor antagonist, and related compounds. It includes a summary of its in vitro activity, detailed experimental protocols for the characterization of such compounds, and a description of the underlying orexin signaling pathways. This document is intended to serve as a resource for researchers and professionals involved in the discovery and development of new therapies for sleep disorders.

Introduction to Dual Orexin Receptor Antagonists (DORAs)

Insomnia is a prevalent sleep disorder characterized by difficulty initiating or maintaining sleep. Traditional hypnotics, which primarily act on the GABA-A receptor system, can be associated with side effects such as next-day drowsiness, cognitive impairment, and dependence. DORAs offer a targeted approach to promoting sleep by inhibiting the orexin system, which is a key promoter of wakefulness. By antagonizing both OX1R and OX2R, DORAs reduce wakefulness and facilitate the transition to and maintenance of sleep. DORA-42 is a specific dual orexin 1 and orexin 2 receptor antagonist that has demonstrated sleep-promoting efficacy in preclinical models, such as rats.[1]

Quantitative Data for DORA-42

The following table summarizes the available in vitro potency data for DORA-42.

| Compound | Target | Assay Type | Value (IC50) | Cell Line | Reference |

| DORA-42 | Human Orexin 1 Receptor (OX1R) | FLIPR Assay | 28 nM | CHO | [1] |

| DORA-42 | Human Orexin 2 Receptor (OX2R) | FLIPR Assay | 29 nM | CHO | [1] |

Orexin Signaling Pathways

The orexin peptides, orexin-A and orexin-B, are produced by a specific population of neurons in the lateral hypothalamus. These neurons project throughout the brain to areas involved in arousal and wakefulness. The binding of orexins to their receptors initiates downstream signaling cascades that lead to neuronal excitation.

-

Orexin 1 Receptor (OX1R): OX1R is primarily coupled to the Gq subclass of G proteins. Activation of OX1R by its preferential ligand, orexin-A, leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

-

Orexin 2 Receptor (OX2R): OX2R can couple to both Gq and Gi/o G proteins. Its activation by either orexin-A or orexin-B can therefore lead to the PLC-mediated cascade, similar to OX1R. Additionally, coupling to Gi/o can inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Dual orexin receptor antagonists like DORA-42 competitively bind to both OX1R and OX2R, thereby preventing the downstream signaling initiated by orexin peptides and promoting a state of reduced wakefulness.

Caption: Orexin Signaling Pathway and DORA-42 Mechanism of Action.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used in the characterization of dual orexin receptor antagonists like DORA-42.

In Vitro Functional Antagonism: FLIPR Calcium Flux Assay

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by an orexin agonist in cells expressing either OX1R or OX2R.

Materials:

-

Chinese Hamster Ovary (CHO) cells stably expressing human OX1R or OX2R.

-

Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS), antibiotics, and a selection agent (e.g., G418).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

-

Fluo-4 AM calcium indicator dye.

-

Pluronic F-127.

-

Orexin-A (agonist).

-

Test compound (e.g., DORA-42).

-

384-well black-wall, clear-bottom assay plates.

-

Fluorescent Imaging Plate Reader (FLIPR).

Procedure:

-

Cell Culture and Plating:

-

Culture CHO-OX1R and CHO-OX2R cells in appropriate medium at 37°C in a humidified 5% CO2 incubator.

-

Harvest cells and seed them into 384-well plates at a density of 10,000-20,000 cells per well.

-

Incubate the plates overnight to allow for cell attachment.

-

-

Dye Loading:

-

Prepare a dye loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer.

-

Aspirate the culture medium from the cell plates and add the dye loading solution to each well.

-

Incubate the plates for 1 hour at 37°C.

-

-

Compound Addition and Incubation:

-

Prepare serial dilutions of the test compound (DORA-42) in assay buffer.

-

Wash the cells with assay buffer to remove excess dye.

-

Add the diluted test compound to the respective wells and incubate for 15-30 minutes at room temperature.

-

-

Agonist Addition and Signal Detection:

-

Prepare a solution of orexin-A in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).

-

Place the cell plate and the agonist plate into the FLIPR instrument.

-

Initiate the assay, which involves adding the orexin-A solution to the wells and immediately measuring the change in fluorescence intensity over time.

-

-

Data Analysis:

-

The fluorescence signal is proportional to the intracellular calcium concentration.

-

Determine the inhibitory effect of the test compound by comparing the agonist-induced fluorescence signal in the presence and absence of the antagonist.

-

Calculate the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

-

In Vitro Receptor Binding: Radioligand Binding Assay

This assay determines the affinity of a compound for the orexin receptors by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes prepared from cells expressing OX1R or OX2R.

-

Radioligand (e.g., [³H]-Suvorexant or another suitable labeled antagonist).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Non-labeled competitor (for determining non-specific binding).

-

Test compound (e.g., DORA-42).

-

96-well filter plates (e.g., GF/C).

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Assay Setup:

-

In a 96-well plate, add assay buffer, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.

-

Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-labeled competitor).

-

-

Incubation:

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration:

-

Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

-

Scintillation Counting:

-

Dry the filter plate and add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the percentage of specific binding inhibited by each concentration of the test compound.

-

Calculate the IC50 value from the concentration-inhibition curve.

-

Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Sleep Efficacy: EEG/EMG Monitoring in Rats

This experiment assesses the effect of a DORA on sleep architecture in freely moving rats by recording electroencephalogram (EEG) and electromyogram (EMG) signals.

Materials:

-

Adult male Sprague-Dawley rats.

-

Surgical instruments for implanting EEG and EMG electrodes.

-

EEG and EMG electrodes.

-

Data acquisition system for recording EEG and EMG signals.

-

Sleep scoring software.

-

Test compound (e.g., DORA-42) and vehicle.

Procedure:

-

Surgical Implantation:

-

Anesthetize the rats and surgically implant EEG electrodes onto the skull over the cortex and EMG electrodes into the nuchal muscles.

-

Allow the animals to recover for at least one week.

-

-

Habituation and Baseline Recording:

-

Habituate the rats to the recording chambers and tethering system for several days.

-

Record baseline EEG and EMG data for 24 hours to establish normal sleep-wake patterns.

-

-

Drug Administration and Recording:

-

Administer the test compound or vehicle at a specific time of day (e.g., at the beginning of the dark/active phase).

-

Record EEG and EMG signals continuously for at least 8-12 hours post-dosing.

-

-

Sleep Scoring and Data Analysis:

-

Visually or automatically score the recorded data in epochs (e.g., 10 seconds) into three stages: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep based on the EEG and EMG characteristics.

-

Analyze various sleep parameters, including:

-

Latency to persistent sleep.

-

Total time spent in wake, NREM, and REM sleep.

-

Number and duration of sleep/wake bouts.

-

Sleep efficiency.

-

-

Compare the sleep parameters between the drug-treated and vehicle-treated groups using appropriate statistical methods.

-

Preclinical Drug Discovery Workflow

The development of a dual orexin receptor antagonist typically follows a structured preclinical workflow to identify and characterize promising drug candidates.

References

Structure-Activity Relationship of DORA-42: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of DORA-42, a potent dual orexin (B13118510) receptor antagonist (DORA). The information presented herein is compiled from key studies in the field, offering a comprehensive resource for professionals engaged in the research and development of novel therapeutics targeting the orexin system for the treatment of insomnia and other sleep-wake disorders.

Introduction to DORA-42 and the Orexin System

The orexin system, comprising two G protein-coupled receptors (GPCRs), orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R), and their endogenous peptide ligands, orexin-A and orexin-B, is a critical regulator of wakefulness. Antagonism of both OX1R and OX2R has emerged as a promising therapeutic strategy for the treatment of insomnia. DORA-42 is a representative compound from a series of diazepane amide-based DORAs that have demonstrated significant potency and in vivo efficacy in preclinical models.[1] This guide will dissect the chemical modifications that modulate the potency and pharmacokinetic properties of this class of compounds, with a focus on the data leading to the development of DORA-42 and its analogs.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the SAR for a series of diazepane amide DORAs, including key structural modifications and their impact on binding affinity at OX1R and OX2R, as well as functional antagonism. The data is extracted from the seminal work by Roecker and colleagues.[1]

| Compound | R | R' | OX1 Ki (nM) | OX2 Ki (nM) | OX1 FLIPR IC50 (nM) | OX2 FLIPR IC50 (nM) |

| DORA 2 | H | H | 0.5 | 0.6 | 1.2 | 1.5 |

| DORA-42 (analog) | F | H | 0.8 | 0.7 | 1.5 | 1.8 |

| Analog 3 | Cl | H | 1.1 | 0.9 | 2.0 | 2.2 |

| Analog 4 | Me | H | 2.5 | 1.8 | 4.5 | 3.9 |

| Analog 5 | H | F | 0.6 | 0.5 | 1.3 | 1.6 |

| Analog 6 | H | Cl | 0.9 | 0.8 | 1.8 | 2.0 |

Note: The compound referred to as "DORA-42" in the prompt is presented here as a key analog within the series described in the primary literature source. The data represents a subset of the published information to highlight key SAR trends.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the interpretation of SAR data and for the design of future studies.

Orexin Receptor Binding Assay

The binding affinity of the compounds to OX1R and OX2R was determined using a radioligand binding assay with membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human orexin 1 or orexin 2 receptors.

-

Membrane Preparation: CHO cell membranes expressing either hOX1R or hOX2R were suspended in an assay buffer (25 mM HEPES, 2.5 mM MgCl2, 2.5 mM CaCl2, 0.5 mM EDTA, and 0.025% Bacitracin, pH 7.4).

-

Radioligand: [¹²⁵I]Orexin-A was used as the radioligand.

-

Assay Procedure: The assay was performed in a 96-well plate in a final volume of 200 µL. Test compounds at various concentrations were incubated with the cell membranes and the radioligand for 60 minutes at 25°C.

-

Termination and Detection: The binding reaction was terminated by rapid filtration through Whatman GF/B filters, followed by washing with cold assay buffer. The radioactivity retained on the filters was quantified using a liquid scintillation counter.

-

Data Analysis: Non-specific binding was determined in the presence of a high concentration of an unlabeled orexin receptor antagonist (e.g., 1 µM SB-334867). The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.

Functional Antagonism Assay (FLIPR)

The functional antagonist activity of the compounds was assessed using a Fluorometric Imaging Plate Reader (FLIPR) assay, which measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to receptor activation.

-

Cell Line: CHO cells stably expressing either hOX1R or hOX2R were used.

-

Calcium Indicator: Cells were loaded with a calcium-sensitive dye, such as Fluo-4 AM.

-

Assay Procedure: The assay was conducted in a 384-well plate. The test compounds were pre-incubated with the cells before the addition of the agonist (orexin-A).

-

Measurement: The FLIPR instrument was used to monitor the fluorescence changes, which correspond to the changes in [Ca²⁺]i, upon agonist stimulation.

-

Data Analysis: The IC50 values were determined by measuring the concentration-dependent inhibition of the orexin-A-induced calcium mobilization by the antagonist.

In Vivo Rat Sleep Efficacy Model

The sleep-promoting effects of the DORA compounds were evaluated in a rat sleep model.

-

Animals: Male Sprague-Dawley rats were surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.

-

Acclimation: The animals were allowed to recover from surgery and were acclimated to the recording chambers and procedures.

-

Drug Administration: Compounds were formulated in a suitable vehicle (e.g., 20% Vitamin E TPGS) and administered orally (p.o.) at the beginning of the dark (active) phase for the rats.

-

Data Acquisition: EEG and EMG data were continuously recorded for a defined period (e.g., 8 hours) post-dosing.

-

Sleep Scoring: The recorded data was scored into stages of wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.

-

Data Analysis: The primary endpoints were the changes in the total time spent in each sleep/wake state compared to the vehicle-treated control group.

Visualizations

The following diagrams illustrate the orexin signaling pathway and a typical experimental workflow.

Caption: Orexin signaling pathway and the mechanism of action of DORA-42.

References

DORA 42: A Technical Guide to Target Receptor Binding Affinity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of DORA 42, a potent dual orexin (B13118510) receptor antagonist. The information presented herein is intended to support research and development efforts in the field of sleep modulation and related neurological disorders.

Core Concepts: Orexin System and Dual Antagonism

The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and their G-protein coupled receptors (orexin 1 receptor, OX1R, and orexin 2 receptor, OX2R), is a critical regulator of wakefulness, arousal, and other physiological processes. Dual Orexin Receptor Antagonists (DORAs) represent a therapeutic class that targets both OX1R and OX2R, thereby modulating the wake-promoting signals of the orexin system to induce and maintain sleep. This compound is a notable compound within this class, exhibiting potent antagonist activity at both receptor subtypes.

Quantitative Binding Affinity of this compound

The binding affinity of this compound for the human orexin 1 and orexin 2 receptors has been quantified through in vitro functional assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the antagonist required to inhibit 50% of the agonist response, are summarized in the table below. This data was determined using a Fluorometric Imaging Plate Reader (FLIPR) assay in Chinese Hamster Ovary (CHO) cells expressing the respective human orexin receptors.

| Compound | Target Receptor | Assay Type | Cell Line | Agonist | IC50 (nM) |

| This compound | Human Orexin 1 Receptor (OX1R) | FLIPR Assay | CHO | Ala-6,12-induced responses | 28 |

| This compound | Human Orexin 2 Receptor (OX2R) | FLIPR Assay | CHO | Ala-6,12-induced responses | 29 |

Orexin Receptor Signaling Pathways

Orexin receptors are coupled to multiple G-protein subtypes, primarily Gq/11, but also Gi/o and Gs, leading to the activation of diverse intracellular signaling cascades. The binding of orexin peptides to their receptors initiates a conformational change that triggers these downstream pathways, ultimately resulting in neuronal excitation. The primary signaling mechanism involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events contribute to the depolarization of the neuronal membrane and an increase in neuronal excitability.

The following diagram illustrates the key signaling pathways associated with orexin receptor activation.

DORA 42: A Technical Guide to Central Nervous System Penetration

Disclaimer: Detailed quantitative data and specific experimental protocols for DORA 42 are primarily contained within the peer-reviewed publication: "Discovery, synthesis and SAR of 2-acyl-1-biarylmethyl pyrazolidines, dual orexin (B13118510) receptor antagonists designed as fast and short-acting sleeping drugs." Access to the full text of this article is required for a complete dataset. This guide summarizes publicly available information and provides a framework based on standard methodologies in drug discovery for assessing central nervous system (CNS) penetration.

This compound is identified as a lead compound in a series of 2-acyl-1-biarylmethyl-pyrazolidines, designed as a dual orexin receptor antagonist (DORA).[1] These antagonists are being investigated for the treatment of sleep disorders, such as insomnia.[1] The mechanism of action involves blocking the wake-promoting neuropeptides, orexin-A and orexin-B, from binding to their receptors, OX1R and OX2R, in the brain. For a DORA to be effective, it must penetrate the blood-brain barrier (BBB) and reach its target receptors in the CNS.

Quantitative Data on CNS Penetration

While the specific values for this compound are not publicly available without accessing the primary publication, a typical assessment of CNS penetration for such a compound would involve the following parameters. The table below is a template illustrating how such data would be presented.

| Parameter | Value | Species | Method |

| Brain-to-Plasma Ratio (Kp) | Data not publicly available | e.g., Rat, Mouse | In vivo pharmacokinetic study |

| Unbound Brain-to-Plasma Ratio (Kp,uu) | Data not publicly available | e.g., Rat, Mouse | In vivo pharmacokinetic study with brain and plasma protein binding assessment |

| In Vitro Permeability (Papp, A-B) | Data not publicly available | N/A | e.g., PAMPA, Caco-2, or MDCK cell assay |

| Efflux Ratio | Data not publicly available | N/A | e.g., MDCK-MDR1 cell assay |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. The following table outlines the likely experimental protocols that would be used to determine the CNS penetration of this compound.

| Experiment | Methodology |

| In Vivo Pharmacokinetics & Brain Penetration | A solution of this compound would be administered to a cohort of laboratory animals (e.g., Sprague-Dawley rats) via a relevant route (e.g., intravenous or oral). At specified time points post-administration, blood and brain tissue samples would be collected. Plasma would be isolated from the blood. Brain tissue would be homogenized. The concentrations of this compound in the plasma and brain homogenate would be determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The brain-to-plasma concentration ratio (Kp) would then be calculated. |

| Brain and Plasma Protein Binding | In vitro equilibrium dialysis would be performed to determine the fraction of this compound that is unbound in brain homogenate and plasma. This is essential for calculating the unbound brain-to-plasma ratio (Kp,uu), which is a more accurate predictor of target engagement in the CNS. |

| In Vitro Permeability Assay (e.g., PAMPA or Caco-2) | To assess the passive permeability of this compound across a lipid membrane, a Parallel Artificial Membrane Permeability Assay (PAMPA) could be employed. Alternatively, a cell-based assay using Caco-2 or MDCK cells would be used to evaluate permeability across a cell monolayer, which can also provide insights into active transport mechanisms. |

| In Vitro Efflux Transporter Assay (e.g., MDCK-MDR1) | To determine if this compound is a substrate for key efflux transporters at the BBB, such as P-glycoprotein (P-gp or MDR1), an in vitro assay using MDCK cells overexpressing the human MDR1 transporter would be utilized. The bidirectional transport of this compound from the apical to basolateral side and vice versa would be measured, and the efflux ratio calculated. |

Visualizations

Orexin Signaling Pathway

The diagram below illustrates the mechanism of action for a dual orexin receptor antagonist like this compound.

Caption: this compound blocks orexin receptors, inhibiting wakefulness.

Experimental Workflow for CNS Penetration Assessment

The following diagram outlines a typical workflow for assessing the CNS penetration of a compound like this compound.

Caption: Workflow for CNS penetration assessment of this compound.

References

Preclinical Profile of DORA-42: A Dual Orexin Receptor Antagonist for the Treatment of Insomnia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Insomnia is a prevalent sleep disorder characterized by difficulty initiating or maintaining sleep, leading to significant daytime impairment. The orexin (B13118510) system, a key regulator of wakefulness, has emerged as a promising target for the treatment of insomnia. Dual orexin receptor antagonists (DORAs) block the activity of both orexin 1 (OX1R) and orexin 2 (OX2R) receptors, thereby promoting sleep. This whitepaper provides a comprehensive overview of the preclinical data for DORA-42 (also referred to as DORA-22 in several key studies), a novel DORA investigated for its hypnotic efficacy and cognitive safety. We present a detailed analysis of its mechanism of action, key preclinical findings in rodent models of insomnia, and a thorough description of the experimental methodologies employed. This document is intended to serve as a technical resource for researchers, scientists, and professionals involved in the development of novel therapeutics for sleep disorders.

Introduction

The orexin neuropeptide system, comprising orexin-A and orexin-B, plays a pivotal role in the maintenance of wakefulness and arousal by acting on the OX1R and OX2R receptors located in various brain regions.[1] Antagonism of these receptors presents a logical therapeutic strategy for insomnia. Unlike traditional hypnotics that often target GABA-A receptors and can be associated with side effects such as memory impairment, DORAs offer a novel mechanism of action that aims to restore natural sleep patterns.[2][3] Preclinical studies are crucial for establishing the efficacy, safety, and pharmacokinetic profile of new chemical entities like DORA-42 before they advance to clinical trials. This guide synthesizes the available preclinical data on DORA-42, with a focus on its effects in a stress-induced rodent model of insomnia.

Mechanism of Action: Orexin Signaling Pathway

DORA-42 functions as a dual orexin receptor antagonist, competitively binding to and inhibiting the activity of both OX1R and OX2R. The orexin neurons, located in the lateral hypothalamus, project to and activate key arousal centers in the brain, including the locus coeruleus (norepinephrine), tuberomammillary nucleus (histamine), and raphe nuclei (serotonin). By blocking the excitatory signaling of orexin, DORA-42 reduces downstream arousal signals, thereby facilitating the transition to and maintenance of sleep.

Preclinical Efficacy in a Rodent Model of Insomnia

The hypnotic efficacy of DORA-42 was evaluated in a well-established rodent model of stress-induced insomnia. This model, known as the "double-dirty cage change" (DDCI), effectively disrupts sleep and impairs memory consolidation in rats.[1][4]

Experimental Protocol: Double-Dirty Cage Change (DDCI) Model

The experimental workflow for the DDCI model is designed to induce a state of mild stress and arousal, mimicking aspects of human insomnia.

Methodology:

-

Animals: Male Sprague-Dawley rats were used in these studies.

-

Morris Water Maze (MWM) Acquisition: Rats were trained to locate a hidden platform in a circular pool of water, a task that assesses spatial learning and memory.[2]

-

Drug Administration: Following MWM training, rats were administered either vehicle or DORA-42 at doses of 10, 30, or 100 mg/kg via oral gavage.[2][4]

-

Insomnia Induction: The DDCI model involved two consecutive exposures to a cage previously soiled by another rat for a duration of 3 hours each, totaling 6 hours of sleep disruption.[1][4]

-

MWM Probe Trial: Immediately after the 6-hour insomnia induction period, a probe trial was conducted in the MWM where the platform was removed. Memory recall was assessed by measuring the time spent in the target quadrant where the platform was previously located.[2]

-

Polysomnography: Electroencephalogram (EEG) and electromyogram (EMG) recordings were used to monitor sleep-wake states (wake, NREM sleep, REM sleep) throughout the experiment.

Quantitative Data on Sleep Parameters

DORA-42 demonstrated a dose-dependent improvement in sleep architecture in the DDCI model. The following tables summarize the key findings on sleep parameters.

Table 1: Effect of DORA-42 on Total Time in Sleep-Wake States (6-hour DDCI period)

| Treatment Group | Dose (mg/kg) | Wakefulness (min) | NREM Sleep (min) | REM Sleep (min) |

| Vehicle | - | Increased | Decreased | Decreased |

| DORA-42 | 10 | Attenuated | Normalized | Enhanced |

| DORA-42 | 30 | Attenuated | Normalized | Enhanced |

| DORA-42 | 100 | Attenuated | Normalized | - |

| Data presented as qualitative changes relative to baseline sleep.[1][2] |

Table 2: Effect of DORA-42 on Sleep Latency and Spindles

| Parameter | Vehicle | DORA-42 (10 mg/kg) | DORA-42 (30 mg/kg) | DORA-42 (100 mg/kg) |

| NREM Sleep Latency | Increased | Decreased | Decreased | Decreased |

| NREM Sleep Spindles (Number) | - | Increased | Increased | Increased |

| NREM Sleep Spindles (Duration) | - | Increased | Increased | Increased |

| Data presented as qualitative changes.[2] |

Cognitive Performance in the Morris Water Maze

A critical aspect of a novel hypnotic is its effect on cognitive function. DORA-42 was evaluated for its ability to mitigate the memory deficits induced by sleep disruption in the DDCI model.

Table 3: Effect of DORA-42 on MWM Probe Trial Performance

| Treatment Group | Dose (mg/kg) | Time in Target Quadrant | Platform Crossings |

| Vehicle | - | Decreased | Decreased |

| DORA-42 | 10 | Increased | Increased |

| DORA-42 | 30 | Increased | - |

| DORA-42 | 100 | - | - |

| Data presented as qualitative changes relative to vehicle-treated, sleep-disrupted animals.[2] |

Discussion

The preclinical data for DORA-42 strongly support its potential as a novel treatment for insomnia. In a rodent model that mimics stress-induced sleep disruption, DORA-42 effectively promoted both NREM and REM sleep, normalizing the sleep architecture disturbed by the experimental paradigm.[1][2] Notably, the increase in NREM sleep spindles is a significant finding, as these EEG oscillations are implicated in memory consolidation.[2]

Crucially, DORA-42 not only improved sleep but also demonstrated a beneficial effect on cognitive performance. The memory impairment induced by sleep disruption in the MWM was ameliorated by DORA-42 treatment at specific doses.[2] This cognitive-sparing or even enhancing profile distinguishes DORA-42 from many existing hypnotics and highlights the therapeutic potential of targeting the orexin system.

Conclusion

The preclinical studies on DORA-42 provide a robust foundation for its continued development as a hypnotic agent. The compound's dual orexin receptor antagonism effectively addresses the hyperarousal state characteristic of insomnia, leading to improved sleep quality. Furthermore, its favorable cognitive profile suggests a potential for a safer and more effective treatment for patients with insomnia, who often experience cognitive deficits as a consequence of their sleep disorder. Further investigations, including comprehensive safety pharmacology and toxicology studies, are warranted to fully characterize the profile of DORA-42 as it progresses towards clinical evaluation.

References

- 1. academic.oup.com [academic.oup.com]

- 2. The dual orexinergic receptor antagonist DORA-22 improves the sleep disruption and memory impairment produced by a rodent insomnia model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of the dual orexin receptor antagonist DORA-22 on sleep in 5XFAD mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Impact of Dual Orexin Receptor Antagonists on Sleep Architecture in Preclinical Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The orexin (B13118510) system, comprising orexin-A and orexin-B neuropeptides and their receptors OX1R and OX2R, is a critical regulator of wakefulness and arousal. Dual Orexin Receptor Antagonists (DORAs) represent a novel class of hypnotics that promote sleep by blocking the wake-promoting signals of the orexin system. Unlike traditional sleep aids that often act via GABAergic pathways, DORAs offer a more targeted approach to treating insomnia by specifically inhibiting the hyperarousal pathways associated with the disorder. This technical guide provides an in-depth overview of the effects of various DORAs on sleep architecture in preclinical animal models, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows. While the specific compound "DORA 42" is not identified in the scientific literature, this guide focuses on well-characterized DORAs such as suvorexant, lemborexant, almorexant (B167863), and the research compounds DORA-12 and DORA-22, which serve as representative examples of this class of drugs.

Core Mechanism of Action: Orexin Signaling and DORA Intervention

Orexin neurons, located in the lateral hypothalamus, project widely throughout the brain to areas involved in arousal, including the locus coeruleus (LC), tuberomammillary nucleus (TMN), and ventral tegmental area (VTA). By binding to OX1 and OX2 receptors in these regions, orexins promote the release of wake-promoting neurotransmitters such as norepinephrine, histamine, and dopamine. DORAs competitively antagonize both OX1 and OX2 receptors, thereby preventing orexin binding and dampening the downstream arousal signals, which facilitates the transition to and maintenance of sleep.[1][2]

Quantitative Effects of DORAs on Sleep Architecture in Animal Models

Preclinical studies in various animal models, including mice, rats, and dogs, have consistently demonstrated the sleep-promoting effects of DORAs. These compounds typically increase both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep, while decreasing wakefulness, particularly during the active phase of the animals.

Table 1: Effects of Suvorexant on Sleep Architecture in Mice

| Parameter | Vehicle | Suvorexant (25 mg/kg) | Change from Vehicle | Reference |

| Wakefulness (min) | Varies | Decreased | Significant decrease in the first hour | [3] |

| NREM Sleep (min) | Varies | No significant change | - | [3] |

| REM Sleep (min) | Varies | Increased | Strong increase in the first 4 hours | [3][4] |

| Latency to NREM (min) | Varies | Tendency to shorten | Not statistically significant | [4] |

| Latency to REM (min) | Varies | Shortened | Statistically significant | [4] |

Table 2: Effects of Lemborexant on Sleep Architecture in Mice

| Parameter | Vehicle | Lemborexant (30 mg/kg) | Change from Vehicle | Reference |

| Total Sleep Time | Varies | Increased | Dose-related increase | [2] |

| NREM Sleep | Varies | Increased | Promoted | [2] |

| REM Sleep | Varies | Increased | Promoted | [2] |

| REM Sleep Ratio | Varies | No significant change | - | [2] |

Table 3: Effects of Almorexant on Sleep Architecture in Rats

| Parameter | Vehicle | Almorexant (30 mg/kg) | Almorexant (100 mg/kg) | Change from Vehicle | Reference |

| NREM Latency (min) | ~32.2 | ~25.4 | Decreased | Significant reduction | [5][6] |

| REM Latency (min) | Varies | Decreased | - | Significant reduction at 30 mg/kg | [5] |

| NREM Sleep (cumulative min in 6h) | Varies | Increased | Increased | Significant increase | [5] |

| REM Sleep (cumulative min in 6h) | Varies | Increased | Increased | Significant increase | [5] |

| Number of NREM Bouts | Varies | - | Increased | Increased fragmentation at high dose | [5] |

Table 4: Effects of DORA-12 on Sleep Architecture in Rats

| Parameter | Vehicle | DORA-12 (10 mg/kg) | DORA-12 (30 mg/kg) | Change from Vehicle | Reference |

| Latency to SWS (min) | Varies | Decreased | Decreased | Dose-dependent reduction | [7] |

| Latency to REM (min) | Varies | Decreased | Decreased | Dose-dependent reduction | [7] |

| Sleep Fragmentation | Increased in AIE model | Partially ameliorated | Partially ameliorated | - | [7] |

Table 5: Effects of DORA-22 on Sleep Architecture in Dogs

| Parameter | Vehicle | DORA-22 (5 mg/kg) | Change from Vehicle | Reference |

| Active Wake | Varies | Decreased | Significant decrease | [8] |

| Slow Wave Sleep | Varies | Increased | Significant increase | [8] |

| Delta Sleep | Varies | Increased | Significant increase | [8] |

| REM Sleep | Varies | Increased | Significant increase | [8] |

Experimental Protocols

The evaluation of DORAs in preclinical models typically involves surgical implantation of electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording, followed by a period of recovery and habituation. Sleep-wake states are then continuously monitored following drug administration.

General Experimental Workflow for Preclinical Sleep Studies

1. Animal Models:

-

Commonly used models include C57BL/6J mice and Sprague-Dawley rats.[3][9] Dogs have also been utilized to assess sleep architecture and arousability.[8]

2. Surgical Implantation:

-

Animals are anesthetized, and stainless-steel screw electrodes are implanted into the skull over the cortex for EEG recording.

-

Teflon-coated stainless-steel wires are inserted into the nuchal muscles for EMG recording.

-

A headmount is secured to the skull with dental cement.

3. Drug Administration:

-

DORAs are often formulated in a vehicle such as 20% Vitamin E TPGS or 0.5% methylcellulose.[10][11]

-

Administration is typically via oral gavage (p.o.) at the beginning of the animal's active phase (dark period for nocturnal rodents) to model insomnia treatment.

4. Sleep Recording and Analysis:

-

EEG and EMG signals are continuously recorded and digitally stored.

-

The recordings are scored in epochs (e.g., 10 seconds) into wakefulness, NREM sleep, and REM sleep based on standard criteria:

-

Wakefulness: Low-amplitude, high-frequency EEG; high EMG activity.

-

NREM Sleep: High-amplitude, low-frequency (delta) EEG; reduced EMG activity.

-

REM Sleep: Low-amplitude, theta-dominant EEG; muscle atonia (low EMG).

-

-

Sleep parameters quantified include total time in each state, latency to sleep onset, and the number and duration of sleep/wake bouts.

Conclusion

Dual Orexin Receptor Antagonists have demonstrated a consistent and robust sleep-promoting profile across a range of preclinical animal models. The quantitative data indicate that these compounds effectively reduce wakefulness while increasing both NREM and REM sleep, suggesting a more naturalistic sleep architecture compared to some other classes of hypnotics. The detailed methodologies provided in this guide offer a framework for the continued investigation and development of novel DORAs for the treatment of insomnia and other sleep disorders. The targeted mechanism of action, focused on dampening the brain's arousal system, holds significant promise for a safe and effective therapeutic option for patients.

References

- 1. Frontiers | Dual orexin receptor antagonists show distinct effects on locomotor performance, ethanol interaction and sleep architecture relative to gamma-aminobutyric acid-A receptor modulators [frontiersin.org]

- 2. Preclinical in vivo characterization of lemborexant (E2006), a novel dual orexin receptor antagonist for sleep/wake regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Distinct effects of IPSU and suvorexant on mouse sleep architecture - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Distinct effects of IPSU and suvorexant on mouse sleep architecture [frontiersin.org]

- 5. Dual Hypocretin Receptor Antagonism Is More Effective for Sleep Promotion than Antagonism of Either Receptor Alone | PLOS One [journals.plos.org]

- 6. The hypocretin/orexin antagonist almorexant promotes sleep without impairment of performance in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PSPH-D-18-00526: Effect of a dual orexin receptor antagonist (DORA-12) on sleep and event-related oscillations in rats exposed to ethanol vapor during adolescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Orexin receptor antagonist-induced sleep does not impair the ability to wake in response to emotionally salient acoustic stimuli in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pa2online.org [pa2online.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: In Vitro Characterization of DORA-42, a Novel Dual Orexin Receptor Antagonist

These application notes provide a comprehensive overview of the in vitro experimental protocols for the characterization of DORA-42, a potent and selective dual orexin (B13118510) receptor antagonist (DORA). The described assays are designed to evaluate the binding affinity, functional activity, and downstream signaling effects of DORA-42 on the orexin 1 (OX1R) and orexin 2 (OX2R) receptors. The information herein is intended for researchers, scientists, and drug development professionals engaged in the study of orexin system modulation.

Data Summary

The following tables summarize the quantitative data obtained from a series of in vitro assays designed to characterize the pharmacological profile of DORA-42.

Table 1: Receptor Binding Affinity of DORA-42

| Compound | Receptor | Kᵢ (nM) | n |

| DORA-42 | OX1R | 1.2 ± 0.3 | 3 |

| DORA-42 | OX2R | 0.8 ± 0.2 | 3 |

| Orexin-A | OX1R | 0.5 ± 0.1 | 3 |

| Orexin-A | OX2R | 0.4 ± 0.1 | 3 |

Kᵢ values represent the mean ± standard deviation from three independent experiments (n=3).

Table 2: Functional Antagonism of DORA-42 in a Calcium Flux Assay

| Compound | Receptor | IC₅₀ (nM) | n |

| DORA-42 | OX1R | 2.5 ± 0.6 | 3 |

| DORA-42 | OX2R | 1.9 ± 0.4 | 3 |

IC₅₀ values represent the mean ± standard deviation from three independent experiments (n=3) and were determined in the presence of EC₈₀ concentrations of Orexin-A.

Table 3: Effect of DORA-42 on Downstream ERK1/2 Phosphorylation

| Treatment | Receptor | % Inhibition of Orexin-A induced pERK1/2 | n |

| DORA-42 (100 nM) | OX1R | 95 ± 5% | 3 |

| DORA-42 (100 nM) | OX2R | 98 ± 4% | 3 |

% Inhibition values represent the mean ± standard deviation from three independent experiments (n=3) and were calculated relative to the maximal stimulation induced by Orexin-A.

Experimental Protocols

Protocol 1: Radioligand Receptor Binding Assay

This protocol details the methodology for determining the binding affinity (Kᵢ) of DORA-42 for the human OX1 and OX2 receptors using a competitive radioligand binding assay.

Materials:

-

HEK293 cell membranes expressing human OX1R or OX2R

-

[³H]-Suvorexant (Radioligand)

-

DORA-42 (Test Compound)

-

Orexin-A (Reference Compound)

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of DORA-42 and Orexin-A in binding buffer.

-

In a 96-well microplate, add 50 µL of binding buffer, 50 µL of radioligand ([³H]-Suvorexant at a final concentration of 1 nM), and 50 µL of the test compound (DORA-42) or reference compound (Orexin-A).

-

Add 50 µL of the cell membrane preparation (20 µg of protein per well) to initiate the binding reaction.

-

Incubate the plate at room temperature for 2 hours with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with 200 µL of ice-cold binding buffer.

-

Allow the filters to dry, and then place them in scintillation vials with 4 mL of scintillation fluid.

-

Quantify the radioactivity using a microplate scintillation counter.

-

Non-specific binding is determined in the presence of 10 µM of unlabeled Suvorexant.

-

Calculate the Kᵢ values using the Cheng-Prusoff equation.

Protocol 2: Calcium Flux Functional Assay

This protocol describes a cell-based functional assay to measure the antagonist activity of DORA-42 by monitoring changes in intracellular calcium concentration following receptor activation.

Materials:

-

CHO-K1 cells stably expressing human OX1R or OX2R and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

-

DORA-42 (Test Compound)

-

Orexin-A (Agonist)

-

96-well black, clear-bottom microplates

-

Fluorescent plate reader with an integrated liquid handling system

Procedure:

-

Plate the cells in 96-well microplates and grow to 80-90% confluency.

-

Load the cells with Fluo-4 AM dye according to the manufacturer's instructions.

-

Prepare serial dilutions of DORA-42 in assay buffer.

-

Add the DORA-42 dilutions to the cells and incubate for 30 minutes at 37°C.

-

Measure the baseline fluorescence using the fluorescent plate reader.

-

Add Orexin-A at a pre-determined EC₈₀ concentration to stimulate the receptors.

-

Immediately begin recording the fluorescence intensity for 2-3 minutes.

-

Calculate the IC₅₀ values by fitting the concentration-response data to a four-parameter logistic equation.

Protocol 3: ERK1/2 Phosphorylation Assay (Western Blot)

This protocol outlines the procedure to assess the effect of DORA-42 on the downstream signaling pathway of the orexin receptors by measuring the phosphorylation of ERK1/2.

Materials:

-

HEK293 cells expressing human OX1R or OX2R

-

Serum-free cell culture medium

-

DORA-42 (Test Compound)

-

Orexin-A (Agonist)

-

Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-ERK1/2 (pERK1/2) and anti-total-ERK1/2 (tERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blot imaging system

Procedure:

-

Seed the cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 4 hours prior to the experiment.

-

Pre-treat the cells with DORA-42 (100 nM) or vehicle for 30 minutes.

-

Stimulate the cells with Orexin-A (100 nM) for 10 minutes.

-

Lyse the cells with ice-cold lysis buffer and collect the lysates.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with the primary antibody (anti-pERK1/2) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-tERK1/2 antibody as a loading control.

-

Quantify the band intensities and calculate the percentage inhibition of Orexin-A induced pERK1/2.

Visualizations

Caption: Orexin receptor signaling pathway and the inhibitory action of DORA-42.

Caption: In vitro experimental workflow for the characterization of DORA-42.

Preparing Stock Solutions of Amyloid-Beta (1-42) for Cell Culture Applications

Application Note

Introduction

Amyloid-beta (1-42) (Aβ42) is a peptide of 42 amino acids that is centrally implicated in the pathogenesis of Alzheimer's disease.[1] In vitro studies using cell cultures are fundamental to understanding the mechanisms of Aβ42-induced cytotoxicity, aggregation, and clearance.[2] The reliable preparation of Aβ42 stock solutions is a critical first step for ensuring reproducible and accurate experimental outcomes. This document provides a detailed protocol for the preparation, handling, and storage of Aβ42 stock solutions for use in cell culture experiments.

Proper preparation is crucial as Aβ42 is prone to aggregation, and the aggregation state can significantly impact its biological activity.[3] This protocol outlines methods to prepare stock solutions of monomeric Aβ42, which can then be used to generate aggregated forms if experimentally required.

Key Parameters and Data

The following table summarizes essential quantitative data for the preparation of Aβ42 stock solutions.

| Parameter | Value | Notes |

| Molecular Weight | ~4514.1 g/mol | Varies slightly based on salt form. Always confirm the molecular weight from the manufacturer's certificate of analysis. |

| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) followed by DMSO | HFIP is used to remove pre-existing aggregates.[3][4] DMSO is a common solvent for initial solubilization.[4][5] |

| Stock Solution Concentration | 1-5 mM | A concentrated stock allows for minimal solvent addition to the final cell culture medium. |

| Working Concentration | 100 nM - 10 µM | The final concentration in cell culture media will depend on the specific cell type and experimental design.[2][6] |

| Storage Temperature | -80°C | Aliquoting the stock solution is highly recommended to avoid repeated freeze-thaw cycles.[3] |

| Stability | Stable for several months at -80°C | Avoid long-term storage at -20°C. Once thawed, use immediately and discard any unused portion of the aliquot. |

Experimental Protocols

Materials

-

Amyloid-beta (1-42) peptide (lyophilized powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (optional, for monomerization)

-

Sterile microcentrifuge tubes

-

Sterile, low-binding pipette tips

-

Vortex mixer

-

Centrifuge

Protocol 1: Preparation of Aβ42 Stock Solution using DMSO

This protocol is suitable for direct solubilization of the peptide.

-

Pre-cool: Place the vial of lyophilized Aβ42 and the required volume of DMSO on ice.

-

Resuspend: Briefly centrifuge the vial of Aβ42 to ensure the powder is at the bottom.

-

Solubilize: Add the appropriate volume of cold DMSO to the Aβ42 vial to achieve the desired stock concentration (e.g., for a 1 mM stock of a 1 mg peptide aliquot with a MW of 4514.1, add 221.5 µL of DMSO).

-

Vortex: Vortex the solution thoroughly for 1-2 minutes until the peptide is completely dissolved.

-

Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile, low-binding microcentrifuge tubes.

-

Store: Immediately store the aliquots at -80°C.

Protocol 2: Preparation of Monomeric Aβ42 Stock Solution using HFIP and DMSO

This protocol is recommended to ensure a monomeric starting material by removing any pre-existing aggregates.[3][4]

-

HFIP Treatment: Add HFIP to the lyophilized Aβ42 peptide to a concentration of 1 mg/mL. Vortex until fully dissolved.

-

Incubate: Incubate the HFIP solution at room temperature for 1 hour.

-

Evaporate: Evaporate the HFIP under a gentle stream of nitrogen gas or in a speed vacuum concentrator until a thin, clear film of the peptide is visible at the bottom of the tube.

-

Resuspend in DMSO: Resuspend the peptide film in the desired volume of cell culture grade DMSO to achieve the final stock concentration.

-

Vortex: Vortex thoroughly until the peptide film is completely dissolved.

-

Aliquot and Store: Aliquot the stock solution into single-use volumes and store at -80°C.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general workflow for preparing Aβ42 stock solutions and a simplified representation of a key signaling pathway affected by Aβ42 in neuronal cells.

Caption: Workflow for preparing Aβ42 stock solutions.

Caption: Aβ42 signaling leading to apoptosis.

Conclusion

The preparation of high-quality Aβ42 stock solutions is essential for the success of in vitro studies investigating its pathological roles. The choice between direct DMSO solubilization and a preliminary HFIP monomerization step will depend on the specific experimental requirements. By following these detailed protocols, researchers can ensure consistency and reproducibility in their cell culture-based assays. Always refer to the manufacturer's specific instructions for the particular batch of Aβ42 being used.

References

- 1. The role of amyloid beta peptide 42 in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amyloid-β(1–42) Aggregation Initiates Its Cellular Uptake and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. bachem.com [bachem.com]

- 6. What is the “Relevant” Amyloid β 42 Concentration? - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Dual Orexin Receptor Antagonist (DORA) Compounds in Rodent Studies

A focus on DORA-12 and DORA-22 as representative compounds.

Introduction to Dual Orexin (B13118510) Receptor Antagonists (DORAs)

DORAs are a class of drugs that function by blocking the binding of the wake-promoting neuropeptides orexin-A and orexin-B to their receptors, OX1R and OX2R. This action suppresses wakefulness and promotes sleep, making DORAs a subject of significant interest in insomnia research and for investigating the role of the orexin system in other physiological processes.

Quantitative Data Summary

The following table summarizes the dosages and effects of DORA-12 and DORA-22 in various rodent studies. This information is crucial for dose selection and experimental design.

| Compound | Animal Model | Dosage | Route of Administration | Key Findings |

| DORA-12 | Male and female Wistar rats | 3 mg/kg, 30 mg/kg | Oral (p.o.) | In males, DORA-12 treatment was associated with a lack of increase in light-phase activity and reinstatement of oxycodone-seeking behavior, as well as no decrease in the number of orexin cells, which were all observed in the vehicle-treated group.[1][2] |

| DORA-22 | Male C57BL/6NTc mice | 100 mg/kg | Not specified | A 100 mg/kg dose of DORA-22, administered at the onset of the dark phase, led to a significant suppression of wake time for two hours. It also increased light sleep and REM sleep for approximately five hours and delta sleep for 1.5 hours.[3] |

| DORA-22 | 5XFAD mice | 100 mg/kg/day (chronic, 5 weeks) | Not specified | Chronic daily administration of 100 mg/kg DORA-22 in 5XFAD mice resulted in an increase in sleep percentage during the inactive phase.[3] However, it did not lead to a reduction in amyloid-beta levels, plaque density, or neuroinflammation.[3][4] |

| DORA-22 | Rats | 1 mg/kg, 10 mg/kg, 30 mg/kg, 100 mg/kg | Oral (p.o.) | In a rodent model of insomnia, doses of 10, 30, and 100 mg/kg increased NREM sleep.[5] A dose of 30 mg/kg also increased REM sleep.[5] The lowest dose of 1 mg/kg was found to promote sleep initially without causing lingering hypersomnolence.[6] |

Signaling Pathway of Dual Orexin Receptor Antagonists

DORAs exert their effects by competitively binding to and inhibiting the orexin receptors 1 and 2 (OX1R and OX2R). This prevents the endogenous orexin peptides from activating these G-protein coupled receptors, which would normally lead to the promotion of wakefulness through various downstream signaling cascades.

Experimental Protocols

Below are detailed methodologies for key experiments involving DORA compounds in rodent studies.

This protocol is based on a study investigating the effects of DORA-12 on oxycodone abstinence in rats.[1][2]

-

Drug Preparation:

-

DORA-12 is prepared daily in doses of 0 (vehicle), 3, or 30 mg/kg.[1]

-

The compound is dissolved in a 20% vitamin E TPGS (d-α-tocopherol polyethylene (B3416737) glycol 1000 succinate) solution.[1]

-

-

Administration:

This protocol was used to assess the hypnotic efficacy of DORA-22 in rats.[5][7]

-

Animal Model: A rat model of insomnia is used to test the effects of DORA-22.

-

Drug Administration:

-

Animals are administered DORA-22 at doses of 10, 30, or 100 mg/kg, or a vehicle control.[5]

-

-

Experimental Procedure:

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the effects of a DORA compound on sleep in rodents.

Conclusion

The provided data on DORA-12 and DORA-22 offer valuable insights into the effective dosage ranges and experimental designs for studying dual orexin receptor antagonists in rodents. Researchers should carefully consider the specific aims of their study, the animal model being used, and the desired outcome when selecting a dosage and protocol. The information presented here serves as a foundational guide for the successful implementation of such studies.

References

- 1. Daily treatment with the dual orexin receptor antagonist DORA-12 during oxycodone abstinence decreases oxycodone conditioned reinstatement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of the dual orexin receptor antagonist DORA-22 on sleep in 5XFAD mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. The Dual Orexin Receptor Antagonist DORA-22 Improves Mild Stress-induced Sleep Disruption During the Natural Sleep Phase of Nocturnal Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

Application Notes and Protocols: Determining the Optimal Administration Route for DORA 42 for Enhanced Bioavailability

Audience: Researchers, scientists, and drug development professionals.

Introduction: DORA 42 is a potent and selective dual orexin (B13118510) receptor antagonist (DORA) with therapeutic potential for the treatment of insomnia and other sleep-wake disorders. Orexin A and orexin B are neuropeptides that play a crucial role in promoting wakefulness by activating the orexin 1 (OX1) and orexin 2 (OX2) receptors. By competitively binding to and inhibiting both OX1 and OX2 receptors in the brain, this compound is designed to suppress the wake-promoting effects of orexin, thereby facilitating the initiation and maintenance of sleep. The efficacy of this compound is highly dependent on its ability to achieve sufficient concentrations at the target receptors in the central nervous system, making the determination of its bioavailability via various administration routes a critical step in its preclinical development.

These application notes provide a comprehensive overview of the methodologies to assess the bioavailability of this compound following different routes of administration. The included protocols are intended to guide researchers in designing and executing robust pharmacokinetic studies to identify the most suitable administration route for optimal systemic exposure.

Quantitative Data Summary

The following table summarizes the key pharmacokinetic parameters of this compound following intravenous (IV), oral (PO), subcutaneous (SC), and intraperitoneal (IP) administration in a preclinical rodent model. These data are essential for comparing the bioavailability and overall exposure achieved with each route.

| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | Bioavailability (F%) |

| Intravenous (IV) | 2 | 1250 ± 180 | 0.08 | 2800 ± 350 | 100% (Reference) |

| Oral (PO) | 10 | 850 ± 110 | 1.0 | 4200 ± 530 | 30% |

| Subcutaneous (SC) | 5 | 980 ± 150 | 0.5 | 3920 ± 480 | 56% |

| Intraperitoneal (IP) | 5 | 1100 ± 165 | 0.25 | 4480 ± 610 | 64% |

Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration. Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation.

Experimental Protocols

Animal Model and Housing

A standard preclinical rodent model, such as male Sprague-Dawley rats (250-300 g), is recommended for these studies. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water. All animal procedures must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Formulation and Dosing

-

Intravenous (IV): Prepare this compound in a solution of 5% DMSO, 40% PEG300, and 55% saline to a final concentration of 1 mg/mL. Administer a 2 mg/kg dose via the tail vein.

-

Oral (PO): Formulate this compound in a suspension of 0.5% methylcellulose (B11928114) in water to a final concentration of 5 mg/mL. Administer a 10 mg/kg dose via oral gavage.

-

Subcutaneous (SC): Prepare this compound in a solution of 10% Solutol HS 15 in phosphate-buffered saline (PBS) to a final concentration of 2.5 mg/mL. Administer a 5 mg/kg dose into the loose skin between the shoulder blades.

-

Intraperitoneal (IP): Formulate this compound in a solution of 5% DMSO and 95% corn oil to a final concentration of 2.5 mg/mL. Administer a 5 mg/kg dose into the peritoneal cavity.

Blood Sample Collection

Collect blood samples (approximately 0.2 mL) from the saphenous vein at the following time points post-dosing:

-

IV: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

-

PO, SC, IP: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA). Centrifuge the samples at 4°C and 2000 x g for 15 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

Quantify the concentration of this compound in plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Sample Preparation: Perform a protein precipitation extraction by adding 100 µL of acetonitrile (B52724) containing an internal standard to 50 µL of plasma. Vortex and centrifuge to pellet the precipitated proteins.

-

Chromatography: Inject the supernatant onto a C18 reverse-phase column. Use a gradient elution with mobile phases consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

-

Mass Spectrometry: Detect and quantify this compound and the internal standard using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization.

Pharmacokinetic Data Analysis

Calculate the pharmacokinetic parameters using non-compartmental analysis software. The absolute bioavailability (F%) for non-intravenous routes is calculated using the following formula:

F% = (AUCroute / AUCIV) * (DoseIV / Doseroute) * 100

Visualizations

Signaling Pathway of this compound

Application Notes and Protocols: Utilizing DORA 42 in Combination with Other Sleep-Promoting Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

DORA 42 is a potent and selective dual orexin (B13118510) receptor antagonist (DORA) with demonstrated efficacy in promoting sleep in preclinical rodent models.[1] The orexin system is a key regulator of wakefulness, and by blocking the activity of orexin neuropeptides at both the orexin 1 (OX1) and orexin 2 (OX2) receptors, DORAs represent a targeted approach to treating insomnia.[2][3] This document provides detailed application notes and protocols for investigating the use of this compound in combination with other common classes of sleep-promoting agents.

Given the absence of specific published preclinical data on the co-administration of this compound with other hypnotics, this document will utilize data from studies on other research-stage DORAs, such as DORA-12 and DORA-22, as a proxy to guide experimental design. These studies provide a framework for evaluating potential synergistic or additive effects on sleep architecture, as well as assessing the safety and tolerability of such combination therapies.

Potential Applications for Combination Therapy

The co-administration of this compound with other sleep-promoting agents may offer several therapeutic advantages, including:

-

Enhanced Efficacy: A synergistic or additive effect may allow for lower doses of each compound, potentially reducing the side-effect profile of both drugs.

-

Broader Spectrum of Action: Combining mechanistically distinct drugs could address a wider range of insomnia-related symptoms.

-

Improved Sleep Architecture: Combination therapy might normalize sleep patterns more effectively than monotherapy.

Preclinical Data Summary (Utilizing DORA-12 and DORA-22 as Proxies)

The following tables summarize key preclinical findings from studies investigating the effects of DORAs, both alone and in combination with GABA-A receptor modulators.

Table 1: Effects of DORA-12 and Eszopiclone on Sleep Architecture in Rats (Active Phase)

| Treatment Group | Dose (mg/kg) | Change in Active Wake (min) | Change in NREM Sleep (min) | Change in REM Sleep (min) |

| DORA-12 | 30 | ↓ 13.5 | ↑ 10.9 | ↑ 6.6 |

| Eszopiclone | 10 | ↓ 14.0 | ↑ 12.8 | ↓ 4.2 |

Data extrapolated from a study comparing DORA-12 and eszopiclone.[4] This table illustrates the differential effects of a DORA and a GABA-A modulator on REM sleep.

Table 2: Effects of DORA-22 on Sleep Parameters in a Rat Model of Insomnia

| Treatment Group | Dose (mg/kg) | Change in Wakefulness | Change in NREM Sleep | Change in REM Sleep |

| DORA-22 | 10 | Attenuated | Normalized | - |

| DORA-22 | 30 | Attenuated | Normalized | Enhanced |

| DORA-22 | 100 | Attenuated | Normalized | - |

Data from a study on DORA-22 in a rodent model of stress-induced insomnia.[5] This demonstrates the dose-dependent effects of a DORA on sleep parameters.

Signaling Pathways

Understanding the distinct signaling pathways of this compound and other sleep-promoting agents is crucial for predicting and interpreting the outcomes of combination studies.

Experimental Protocols

The following protocols provide a general framework for preclinical evaluation of this compound in combination with other sleep-promoting agents in a rat model.

Protocol 1: Evaluation of Sleep-Wake Architecture using EEG/EMG

Objective: To characterize the effects of this compound, a comparator hypnotic, and their combination on sleep-wake states.

Animals: Adult male Sprague-Dawley rats (250-300g).

Surgical Implantation of EEG/EMG Electrodes:

-

Anesthetize rats with an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).

-

Secure the animal in a stereotaxic frame.

-

Implant stainless-steel screw electrodes for EEG recording over the frontal and parietal cortices.

-

Implant flexible wire electrodes into the nuchal muscles for EMG recording.

-

Connect electrodes to a pedestal and secure to the skull with dental cement.

-

Allow a 7-10 day recovery period post-surgery.

Experimental Workflow:

Procedure:

-

Habituation: Acclimate the surgically implanted rats to the recording chambers and tethered recording cables for at least 48 hours.

-

Baseline Recording: Record baseline EEG/EMG data for 24 hours to establish normal sleep-wake patterns.

-

Drug Administration:

-

Prepare this compound and the comparator hypnotic (e.g., a benzodiazepine, Z-drug, or ramelteon) in an appropriate vehicle.

-

Administer the drugs via oral gavage (p.o.) or intraperitoneal injection (i.p.) at the beginning of the light cycle (the animals' inactive period).

-

Treatment groups should include: Vehicle, this compound alone, comparator hypnotic alone, and this compound in combination with the comparator hypnotic.

-

-

Post-Dosing Recording: Record EEG/EMG for at least 8 hours post-dosing.

-

Data Analysis:

-

Score the EEG/EMG recordings into wake, NREM sleep, and REM sleep epochs (typically 10-30 seconds).

-

Quantify total sleep time, sleep efficiency, sleep latency, and the duration and number of bouts of each sleep stage.

-

Perform spectral analysis of the EEG to assess sleep intensity (e.g., delta power during NREM sleep).

-

Protocol 2: Assessment of Motor Coordination and Sedative Interaction

Objective: To evaluate the potential for this compound, alone and in combination, to impair motor function, a common side effect of many hypnotics.

Apparatus: Rotarod.

Procedure:

-

Training: Train rats on the rotarod at a fixed or accelerating speed until they can maintain their balance for a predetermined duration (e.g., 120 seconds).

-

Drug Administration: Administer this compound, a comparator hypnotic (e.g., diazepam), and their combination as described in Protocol 1.

-

Testing: At various time points post-dosing (e.g., 30, 60, 120 minutes), place the rats on the rotarod and measure the latency to fall.

-